molecular formula C10H9NO2 B1341992 1-methyl-1H-indole-6-carboxylic acid CAS No. 202745-73-1

1-methyl-1H-indole-6-carboxylic acid

Cat. No. B1341992
M. Wt: 175.18 g/mol
InChI Key: DJQOGNYSBOIJKE-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists for various receptors. For instance, (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid is a potent and selective antagonist of the glycine site of the NMDA receptor, which is crucial in the development of stroke treatments .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including Dieckmann cyclization and Ullmann reactions. For example, Dieckmann cyclization has been used to synthesize 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acid esters, starting from 2-[(carboxymethyl)amino]benzoic acid diesters . Additionally, Ullmann reactions have been employed to convert 1H-indoles to 1-phenylindoles . Another synthetic approach involves the Fischer indole synthesis method, which has been used to construct the indole group in complex molecules such as 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of indole derivatives can be planar or exhibit various dihedral angles between the substituents and the indole ring system. For instance, in the case of 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is almost planar with the indole ring system, while another carboxylic acid group is nearly perpendicular . The planarity of the molecule can influence its intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for the stability of the crystal packing .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including esterification, as seen in the preparation of methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) . The reactivity of these molecules can be explored through computational studies, which can identify the positive and negative centers of the molecule, providing insights into potential reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR. These techniques allow for the assignment of fundamental modes of vibrations, exploration of electronic nature, and understanding of the magnetic field environment around the molecule . Computational studies, including density functional theory (DFT) methods, can be used to calculate properties such as HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties, which are indicative of the molecule's polarizability and hyperpolarizability .

Scientific Research Applications

Structural Analysis and Properties

  • Crystal Structure: The carboxyl group of similar indole compounds, like in 3-Carboxymethyl-1H-indole-4-carboxylic acid, is often close to the plane of the indole ring, affecting its crystal structure and properties (Mao, 2011).
  • Spectroscopic Profiling: Compounds like Methyl 5-methoxy-1H-indole-2-carboxylate have been characterized using various spectroscopic techniques, providing insights into the electronic nature and reactivity of such molecules (Almutairi et al., 2017).

Synthesis and Modification

  • Efficient Synthesis Methods: Innovative methods for synthesizing indole-carboxylates, such as using Me2AlCl for carboxylation, have been developed, offering pathways to create various derivatives (Nemoto et al., 2016).
  • Derivative Synthesis: Derivatives of indole carboxylic acids have been synthesized for various applications, showcasing the versatility of these compounds (Raju et al., 2015).

Biological and Chemical Applications

  • Antimicrobial Activity: Some indole-carboxylic acid derivatives exhibit significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Raju et al., 2015).
  • Photophysical Studies: Indole derivatives like methyl 1-methyl-1H-indole-3-carboxylate have unique photophysical properties, making them candidates for fluorescent probes and other optical applications (Pereira et al., 2010).

Advanced Chemical Reactions

  • Carboxylation Techniques: Advanced techniques in carboxylation and ethoxycarbonylation of indoles, including the 1-methyl variant, demonstrate their utility in complex chemical reactions (Nemoto et al., 2016).
  • Regioselective Synthesis: Regioselective synthesis methods for indole derivatives have been developed, highlighting the chemical flexibility and utility of these compounds in targeted syntheses (Parsons et al., 2011).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1-methylindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOGNYSBOIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600301
Record name 1-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-6-carboxylic acid

CAS RN

202745-73-1
Record name 1-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a similar manner to Step 1 of Reference Example 12, indole-6-carboxylic acid (200 mg, 1.24 mmol) was dissolved in DMF (2 mL), and the solution was treated with 60% sodium hydride-mineral oil dispersant (109 mg, 2.71 mmol), methyl iodide (0.258 mL, 0.410 mmol) and 4 mol/L aqueous potassium hydroxide solution (2 mL). The reaction mixture was added with water and separated into aqueous layer and organic layer, and the organic layer was removed. The aqueous layer was added with 1 mol/L hydrochloric acid to adjust the pH to 1, followed by stirring at room temperature for 1 hour. The obtained solid was collected by filtration and dried under reduced pressure to obtain 1-methylindole-6-carboxylic acid (154 mg, yield 71%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.258 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 1-methyl-1H-indole-6-carboxylate 166 (1.24 mmol) was stirred with sodium hydroxide (0.59 g, 14.88 mmol) in a 2:2:1 mixture of methanol/THF/water (7.5 mL) for 36 hrs at rt to form a precipitate which was collected by filtration and lyophilized overnight to give the title compound 167 (0.54 g, 99% yield). MS: 175.06 (calc), 176.1 (obs).
Quantity
1.24 mmol
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

1-Methyl-6-cyanoindole (3.12 g, 21.9 mmole) was heated at reflux in 180 mL of ethanol/water (8:1) containing 15 g of potassium hydroxide to give 3.0 g of 1-methyl-1H-indole-6-carboxylic acid as a white solid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
180 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Simonetti, DM Cannas, A Panigrahi… - … A European Journal, 2017 - Wiley Online Library
… Instead of C5+C7 bisarylation, 1-methyl-1H-indole-6-carboxylic acid 4 c provided exclusively mono-arylation at C5, likely due to steric reasons. Also the drug-like 6-indole carboxylic …
CP Ashcroft, S Challenger, D Clifford… - … process research & …, 2005 - ACS Publications
… )methyl)-1-methyl-1H-indole-6-carboxylic Acid (18). Aqueous … )methyl)-1-methyl-1H-indole-6-carboxylic Acid UK-350,926 (1… )methyl)-1-methyl-1H-indole-6-carboxylic acid 18 (6.52kg, …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
PL Beaulieu, M Bös, MG Cordingley… - Journal of Medicinal …, 2012 - ACS Publications
Combinations of direct acting antivirals (DAAs) that have the potential to suppress emergence of resistant virus and that can be used in interferon-sparing regimens represent a …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
PL Beaulieu, PC Anderson, R Bethell… - Journal of Medicinal …, 2014 - ACS Publications
… 2-(5-Chloro-pyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid (13.40 g, 37.7 mmol), (E)-3-{4-[(1-amino-cyclobutanecarbonyl)-amino]-2-ethoxy-phenyl}-acrylic acid …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
… (0.019 g, 0.201 mmol), and TEA (0.028 mL, 0.201 mmol) was added to the CH 2 Cl 2 (0.2 mL) suspension of 3-(4-isobutoxyphenyl)-1-methyl-1H-indole-6-carboxylic acid (78a, 0.022 g, …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
T Lee, PP Christov, S Shaw, JC Tarr… - Journal of medicinal …, 2019 - ACS Publications
Overexpression of myeloid cell leukemia-1 (Mcl-1) in cancers correlates with high tumor grade and poor survival. Additionally, Mcl-1 drives intrinsic and acquired resistance to many …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
DP Stockdale, JA Beutler, DF Wiemer - Bioorganic & medicinal chemistry, 2017 - Elsevier
The schweinfurthins are plant-derived stilbenes with an intriguing profile of anti-cancer activity. To obtain analogues of the schweinfurthins that might preserve the biological activity but …
A Ergul - Expert Opinion on Therapeutic Patents, 2003 - Taylor & Francis
… An indole derivative of carboxylic acid-based structures, S-(+)-3-[1-(1,3-benzodioxol-5-yl)-2-[(2-methoxy-4-methylphenyl)sulfonylamino]-2-oxoethyl]-1-methyl-1H-indole-6carboxylic acid …
P Procacci - Journal of Chemical Theory and Computation, 2018 - ACS Publications
In this work, we compute, by means of a non-equilibrium alchemical technique (fast switching double annihilation methods, FSDAMs), the dissociation free energy for five recently …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
A Panigrahi - 2020 - search.proquest.com
Arylcarboxylic acids have been recognised as useful substrates for various chemical transformations either for their directing behaviour or decarboxylative activation. They have gained …

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